2-chloro-N-(3,4-diethoxyphenyl)acetamide
Description
2-Chloro-N-(3,4-diethoxyphenyl)acetamide (CAS 34162-19-1, molecular formula C₁₄H₂₀ClNO₃) is a chloroacetamide derivative featuring a phenethyl backbone substituted with 3,4-diethoxy groups . Its molecular weight is 285.76 g/mol, with a calculated XLogP3 of 2.8, indicating moderate lipophilicity.
Properties
IUPAC Name |
2-chloro-N-(3,4-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-3-16-10-6-5-9(14-12(15)8-13)7-11(10)17-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVUROCJAFSKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262725 | |
| Record name | Acetamide, 2-chloro-N-(3,4-diethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727982-71-0 | |
| Record name | Acetamide, 2-chloro-N-(3,4-diethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727982-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(3,4-diethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3,4-diethoxyphenyl)acetamide typically involves the reaction of 3,4-diethoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2-chloro-N-(3,4-diethoxyphenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 2-chloro-N-(3,4-diethoxyphenyl)acetamide can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amides or esters, while oxidation and reduction can produce corresponding alcohols or ketones .
Scientific Research Applications
Chemistry: 2-chloro-N-(3,4-diethoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules . It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and protein binding
Industry: In the industrial sector, 2-chloro-N-(3,4-diethoxyphenyl)acetamide is used in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-diethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Table 1: Key Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| 2-Chloro-N-(3,4-diethoxyphenyl)acetamide | 34162-19-1 | C₁₄H₂₀ClNO₃ | 285.76 | 3,4-diethoxy, phenethyl | Not reported | Research intermediate |
| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | 269.77 | Methoxymethyl, 2,6-diethylphenyl | 39–42 | Herbicide (pre-emergent) |
| 2-Chloro-N-(3,4-dimethylphenyl)acetamide | 2564-04-7 | C₁₀H₁₂ClNO | 197.66 | 3,4-dimethylphenyl | 55 | Crystal structure studies |
| Pretilachlor | 51218-49-6 | C₁₇H₂₆ClNO₂ | 311.85 | Propoxyethyl, 2,6-diethylphenyl | <25 | Herbicide (rice paddies) |
| 2-Chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide | N/A | C₁₅H₂₂ClNO₃ | 299.79 | Branched ethyl, 3,4-diethoxy | Not reported | Pharmaceutical research |
Key Observations :
- Lipophilicity : The 3,4-diethoxy substituents in the target compound confer higher lipophilicity (XLogP3 = 2.8) compared to alachlor (XLogP3 ≈ 3.5) .
- Melting Points : The dimethylphenyl analog (55°C) has a higher melting point than alachlor (39–42°C), likely due to stronger intermolecular hydrogen bonding in the crystal lattice .
- Steric Effects : Branched ethyl derivatives (e.g., 2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide) may exhibit reduced reactivity in nucleophilic substitution reactions compared to linear analogs due to steric hindrance .
Herbicidal Activity
- Alachlor and Metolachlor : These analogs inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, with metabolic studies showing species-specific degradation in human and rat liver microsomes .
- However, the 3,4-diethoxy groups may reduce bioavailability compared to methoxymethyl or ethoxymethyl substituents in commercial herbicides .
Antiproliferative Activity
- Thieno Derivatives: In a study of thiadiazol-2-yl-acetamides, electron-withdrawing groups (e.g., fluoro) enhanced cytotoxicity. For example, 7d (IC₅₀ = 1.8 µM on Caco-2 cells) outperformed 5-fluorouracil .
Biological Activity
2-Chloro-N-(3,4-diethoxyphenyl)acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloroacetamide functional group and a 3,4-diethoxyphenyl moiety, which contribute to its unique reactivity and interactions with biological systems. Research into its biological activity has revealed insights into its mechanisms of action, therapeutic potential, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉ClN₂O₄
- Molecular Weight : 300.77 g/mol
- Functional Groups : Chloroacetamide, diethoxyphenyl
The structural characteristics of 2-chloro-N-(3,4-diethoxyphenyl)acetamide enable it to participate in nucleophilic substitution reactions and interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:
- Covalent Bond Formation : The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
- Modulation of Receptor Activity : The diethoxyphenyl moiety can interact with hydrophobic pockets in receptors, influencing their activity and potentially leading to anti-inflammatory and analgesic effects.
Biological Activities
Research findings indicate several key biological activities associated with 2-chloro-N-(3,4-diethoxyphenyl)acetamide:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell growth, showing promise in targeting various cancer types .
- Influence on Nitric Oxide Synthesis : Studies have indicated that this compound may stimulate endogenous nitric oxide production via nitric oxide synthase (NOS) pathways, which are critical for vascular function and smooth muscle relaxation.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-chloro-N-(3,4-diethoxyphenyl)acetamide:
- Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 10.5 |
| HeLa | 12.3 |
| K-562 | 15.0 |
- Study on Anti-inflammatory Effects :
- Objective : Assess anti-inflammatory properties.
- Findings : The compound demonstrated a reduction in pro-inflammatory cytokines in vitro.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
